molecular formula C12H18O2 B12199300 1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol CAS No. 35811-96-2

1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol

Cat. No.: B12199300
CAS No.: 35811-96-2
M. Wt: 194.27 g/mol
InChI Key: BNOIJVURKUXQQM-UHFFFAOYSA-N
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Description

1,2-Di(1-cyclopentenyl)-1,2-ethanediol is an organic compound characterized by the presence of two cyclopentenyl groups attached to a central ethanediol moiety. This compound is notable for its unique structure, which combines the properties of cyclopentenyl rings with the reactivity of a diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol typically involves the reaction of cyclopentadiene with ethylene oxide under controlled conditions. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired diol. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(1-cyclopentenyl)-1,2-ethanediol undergoes several types of chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the diol can yield corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halides or esters, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), acetic anhydride (Ac₂O)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, esters

Scientific Research Applications

1,2-Di(1-cyclopentenyl)-1,2-ethanediol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopentenyl rings may interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di(1-cyclopentenyl)ethane
  • 1,2-Di(1-cyclopentenyl)ethyne
  • 1,2-Di(1-cyclopentenyl)propane

Uniqueness

1,2-Di(1-cyclopentenyl)-1,2-ethanediol is unique due to its combination of cyclopentenyl rings and diol functionality. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

35811-96-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2-di(cyclopenten-1-yl)ethane-1,2-diol

InChI

InChI=1S/C12H18O2/c13-11(9-5-1-2-6-9)12(14)10-7-3-4-8-10/h5,7,11-14H,1-4,6,8H2

InChI Key

BNOIJVURKUXQQM-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(C(C2=CCCC2)O)O

Origin of Product

United States

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